molecular formula C21H14FNO2S2 B11691041 (5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11691041
M. Wt: 395.5 g/mol
InChI Key: SMKDEHJOTMHCOR-UNOMPAQXSA-N
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Description

The compound (5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a methoxynaphthylidene moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 2-methoxynaphthalene-1-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production. Additionally, the use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that thiazolidinone derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, (5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with bacterial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-(3-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-(3-methylphenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H14FNO2S2

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14FNO2S2/c1-25-18-10-9-13-5-2-3-8-16(13)17(18)12-19-20(24)23(21(26)27-19)15-7-4-6-14(22)11-15/h2-12H,1H3/b19-12-

InChI Key

SMKDEHJOTMHCOR-UNOMPAQXSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)F

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)F

Origin of Product

United States

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